molecular formula C14H17N3O4S B2494597 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2194849-12-0

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2494597
CAS No.: 2194849-12-0
M. Wt: 323.37
InChI Key: XKDUTTWSTRMIRG-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group to the benzene ring.

    Pyrimidine Ring Formation: Formation of the pyrimidine ring through cyclization reactions.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the compound, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the methoxy and dimethylpyrimidinyl groups. These features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other sulfonamides .

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(10(2)16-14(15-9)21-4)17-22(18,19)12-7-5-11(20-3)6-8-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUTTWSTRMIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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